Scaffold Architecture Divergence: 1,8-Diazaspiro[4.5]decan-2-one vs. 1,3-Diazaspiro[4.5]decan-2-one Target Engagement Profiles
The 1,3-diazaspiro[4.5]decan-2-one scaffold has been optimized for μ-opioid receptor (hMOP) binding, with patent examples achieving Ki values of 1.3–4.6 nM [1]. In contrast, the 1,8-diazaspiro[4.5]decan-2-one core has been independently pursued as a β-secretase (BACE) inhibitor chemotype and as a TYK2/JAK1 kinase inhibitory scaffold [2][3]. No published hMOP binding data exist for the 1,8-isomer series, supporting the inference of divergent primary pharmacology. This scaffold-dependent target divergence means the 1,8-isomer cannot be assumed to replicate the opioid pharmacology of the 1,3-isomer series.
| Evidence Dimension | Primary pharmacological target (reported development programs) |
|---|---|
| Target Compound Data | 1,8-Diazaspiro[4.5]decan-2-one scaffold: BACE inhibition (Pfizer JP2012107029A); TYK2/JAK1 kinase inhibition (vendor literature) |
| Comparator Or Baseline | 1,3-Diazaspiro[4.5]decan-2-one scaffold: hMOP Ki range 1.3–4.6 nM (BindingDB/US10829480); hNOP Ki 140–150 nM |
| Quantified Difference | Divergent target families (kinase/protease vs. GPCR); no overlapping potency data available |
| Conditions | Cross-patent and cross-database comparison; no direct head-to-head study identified |
Why This Matters
Procurement decisions based on assumed pharmacological interchangeability between 1,3- and 1,8-diazaspiro scaffolds are not supported by published evidence and may lead to incorrect target engagement in screening campaigns.
- [1] BindingDB. hMOP/hNOP Ki data for 1,3-diazaspiro[4.5]decan-2-one derivatives from US10829480. UCSD BindingDB. View Source
- [2] Brodney MA et al. Lactam as β-secretase inhibitor. JP2012107029A (Pfizer), 2012. View Source
- [3] PubChem. 1,8-Diazaspiro[4.5]decan-2-one hydrochloride, CID entry. National Center for Biotechnology Information. View Source
